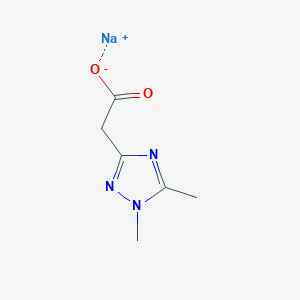
sodium2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.
1,3,5-Trisubstituted 1,2,4-Triazoles: These compounds have additional substituents on the triazole ring, leading to different biological activities.
Imidazoles: Another class of five-membered heterocycles with similar applications in medicine and industry.
Uniqueness: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sodium acetate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8N3NaO2 |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sodium;2-(1,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)8-9(4)2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PNULWYYNJDXPGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=NN1C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


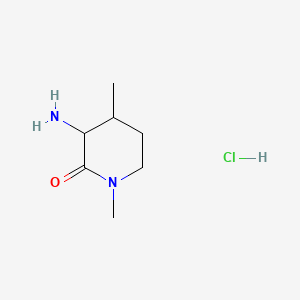

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
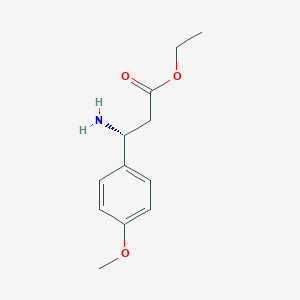

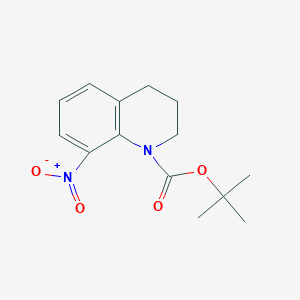


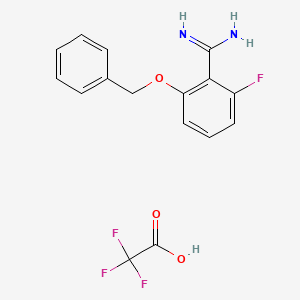

![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
